molecular formula C12H15BrClNO2 B5793705 2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide

Cat. No.: B5793705
M. Wt: 320.61 g/mol
InChI Key: MOOLEMXAMUUUJM-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, along with a tert-butyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide typically involves the reaction of 4-bromo-2-chlorophenol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Step 1: 4-bromo-2-chlorophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetylated intermediate.

    Step 2: The acetylated intermediate is then reacted with tert-butylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of oxidized phenoxy derivatives.

    Reduction: Formation of reduced phenoxy derivatives.

    Hydrolysis: Formation of tert-butylamine and the corresponding carboxylic acid.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)acetamide
  • 2-(4-chlorophenoxy)-N-(tert-butyl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-methylacetamide

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-(tert-butyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy ring, along with the tert-butyl group on the acetamide moiety. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)15-11(16)7-17-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOLEMXAMUUUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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